molecular formula C16H22N4O3 B7073183 N-[2-(furan-2-yl)ethyl]-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide

N-[2-(furan-2-yl)ethyl]-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide

Cat. No.: B7073183
M. Wt: 318.37 g/mol
InChI Key: FDUWLUYOGWZLPX-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a pyrrolidine ring

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-11(2)15-18-14(19-23-15)13-6-3-9-20(13)16(21)17-8-7-12-5-4-10-22-12/h4-5,10-11,13H,3,6-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUWLUYOGWZLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2CCCN2C(=O)NCCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Furan-2-yl Ethyl Intermediate: This step involves the reaction of furan-2-carboxylic acid with ethylamine under acidic conditions to form N-(2-furan-2-yl)ethylamine.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by reacting isopropyl hydrazine with a suitable carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the furan-2-yl ethyl intermediate with the oxadiazole derivative and pyrrolidine-1-carboxylic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furan-2-yl)ethylacetamide: Similar structure but lacks the oxadiazole and pyrrolidine rings.

    2-(furan-2-yl)-1,3-oxadiazole: Contains the furan and oxadiazole rings but lacks the pyrrolidine ring.

    Pyrrolidine-1-carboxamide: Contains the pyrrolidine ring but lacks the furan and oxadiazole rings.

Uniqueness

N-[2-(furan-2-yl)ethyl]-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is unique due to the combination of its three distinct heterocyclic rings, which confer specific chemical and biological properties not found in simpler analogs.

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